molecular formula C18H22O2 B13763956 1-(p-(alpha,alpha-Dimethylbenzyl)phenoxy)propan-2-ol CAS No. 56949-68-9

1-(p-(alpha,alpha-Dimethylbenzyl)phenoxy)propan-2-ol

Katalognummer: B13763956
CAS-Nummer: 56949-68-9
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: MCHVBEGSRJAJJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Phenylpropan-2-yl)phenoxy]propan-2-ol is an organic compound with a complex structure that includes phenyl and propanol groups This compound is known for its applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-(2-phenylpropan-2-yl)phenol with propylene oxide under basic conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol is unique due to its specific combination of phenyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

56949-68-9

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H22O2/c1-14(19)13-20-17-11-9-16(10-12-17)18(2,3)15-7-5-4-6-8-15/h4-12,14,19H,13H2,1-3H3

InChI-Schlüssel

MCHVBEGSRJAJJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.